

7-Azaindole N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1H-Pyrrolo[2,3-b]pyridine 7-oxide*

Cat. No.: B023979

[Get Quote](#)

Introduction: 7-Azaindole N-oxide, a heterocyclic compound, is a pivotal building block in medicinal chemistry and a functional molecule in organic synthesis. As a derivative of 7-azaindole, it retains the bioisosteric properties relative to indole, making it a valuable scaffold in drug discovery. The introduction of the N-oxide functional group modifies the electronic properties of the parent molecule, enhancing its utility as a ligand in catalysis and enabling unique chemical transformations. This guide provides an in-depth overview of its chemical identity, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

7-Azaindole N-oxide is chemically known as **1H-Pyrrolo[2,3-b]pyridine 7-oxide**. It is commercially available in both anhydrous and hemihydrate forms, which are distinguished by different CAS numbers.

Property	Data (7-Azaindole N-oxide)	Data (7-Azaindole N-oxide hemihydrate)
CAS Number	55052-24-9[1][2]	1202864-61-6
Molecular Formula	C ₇ H ₆ N ₂ O[1]	C ₇ H ₆ N ₂ O · 0.5H ₂ O
Molecular Weight	134.14 g/mol [1]	143.14 g/mol
Appearance	Solid	White to off-white powder
Melting Point	Not specified	102-118 °C[3]
SMILES String	[O-][n+]1cccc2cc[nH]c12	O.[O-][n+]1cccc2cc[nH]c12. [O-][n+]3cccc4cc[nH]c34
IUPAC Name	1H-pyrrolo[2,3-b]pyridine 7-oxide[1]	1H-pyrrolo[2,3-b]pyridine, 7-oxide, hemihydrate

Note: Spectroscopic data (NMR, IR, MS) for 7-azaindole N-oxide is not readily available in consolidated form in the reviewed literature. Researchers should perform analytical characterization to confirm identity and purity.

Synthesis of 7-Azaindole N-oxide

The most common method for the synthesis of 7-azaindole N-oxide is the direct oxidation of 7-azaindole.

Experimental Protocol: N-Oxidation of 7-Azaindole

This protocol is based on general procedures for the N-oxidation of pyridine-containing heterocycles.[4]

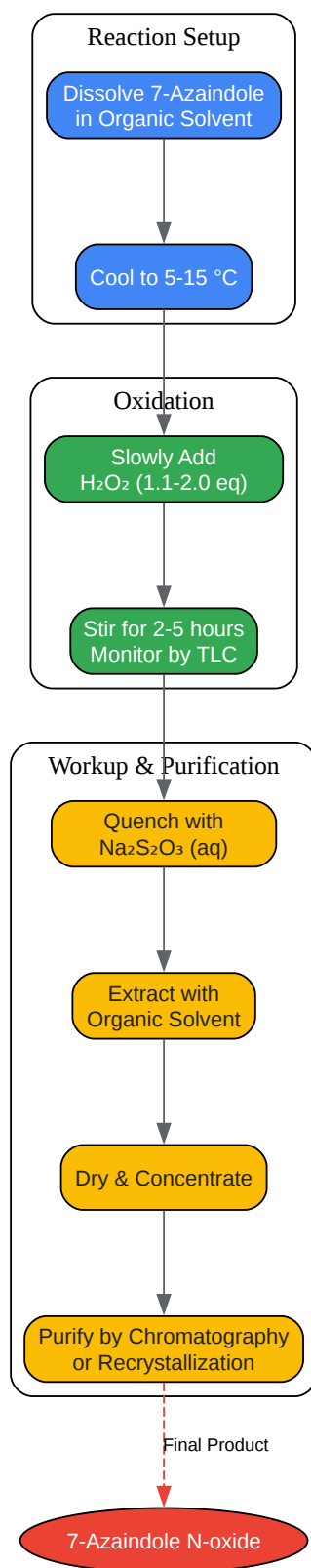
Materials:

- 7-Azaindole
- Hydrogen Peroxide (30% aqueous solution)

- An organic solvent such as Tetrahydrofuran (THF), Ethylene glycol monomethyl ether (EGME), or Propylene glycol monomethyl ether.[4]
- Drying agent (e.g., anhydrous sodium sulfate)
- Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography equipment).

Procedure:

- Dissolution: In a round-bottom flask, dissolve 7-azaindole (1 equivalent) in the chosen organic solvent.
- Reaction Initiation: Cool the solution in an ice bath to between 5-15 °C.[4]
- Addition of Oxidant: Slowly add hydrogen peroxide (1.1 to 2.0 equivalents) to the stirred solution, maintaining the temperature within the specified range.[4]
- Reaction Monitoring: Allow the reaction to stir at 5-15 °C for 2-5 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.
- Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 7-azaindole N-oxide.



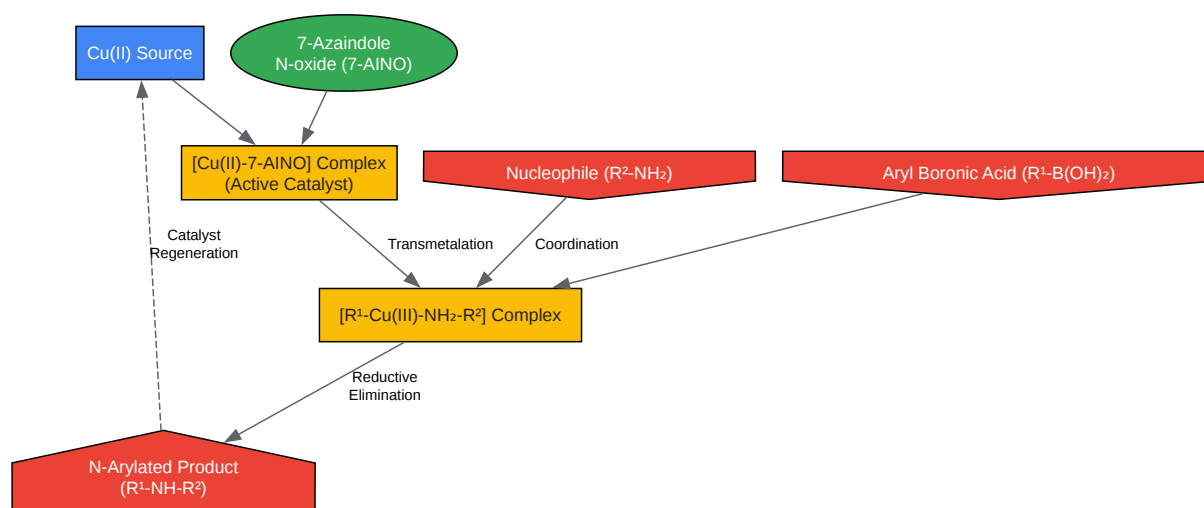
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 7-azaindole N-oxide.

Applications in Research and Development

Ligand in Catalysis

7-Azaindole N-oxide serves as an effective ligand in transition metal-catalyzed reactions. Its N-oxide moiety can coordinate to metal centers, modulating their reactivity and selectivity. A notable application is in copper-catalyzed N-arylation reactions (a type of Chan-Evans-Lam coupling), where it promotes the formation of C-N bonds under mild conditions.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle for Cu-catalyzed N-arylation using 7-AINO.

Scaffold for Kinase Inhibitors

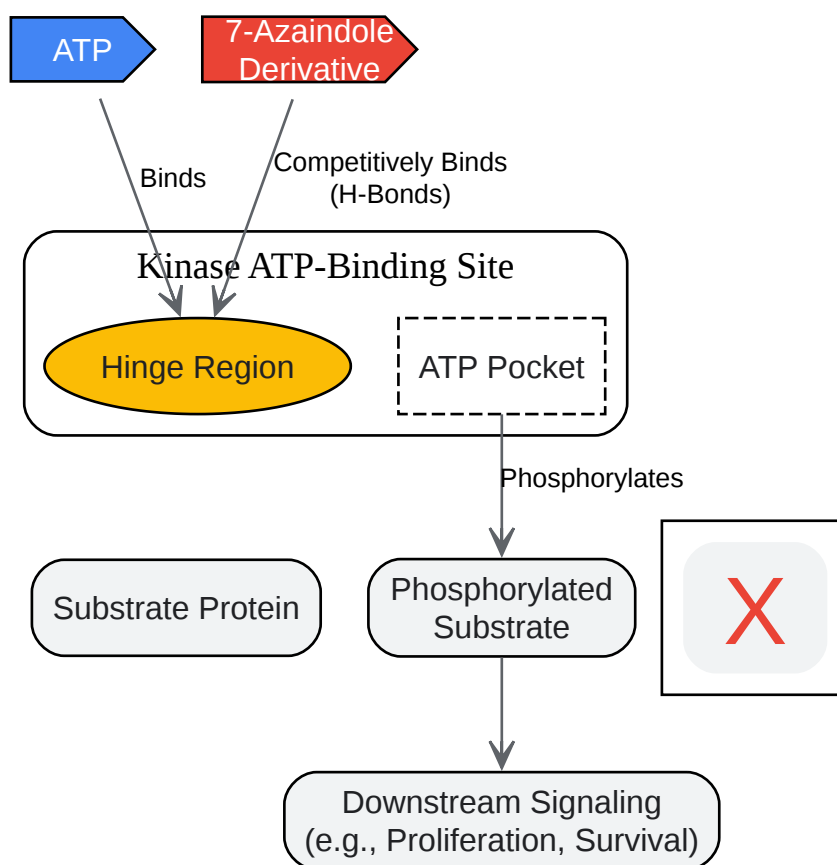
The 7-azaindole core is a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. It acts as an excellent hinge-binding motif, mimicking the adenine portion of ATP. The pyridine nitrogen serves as a hydrogen bond acceptor, while

the pyrrole N-H group acts as a hydrogen bond donor, forming two critical hydrogen bonds with the kinase hinge region. While 7-azaindole N-oxide itself is not typically the final active pharmaceutical ingredient, its derivatives are extensively explored as potent and selective kinase inhibitors.

The table below summarizes the activity of selected 7-azaindole derivatives against various protein kinases.

Compound ID	Target Kinase(s)	IC ₅₀ (nM)	Reference Cell Line / Assay
8l	Haspin	14	In vitro kinase assay
8g	CDK9/CyclinT	130	In vitro kinase assay
Haspin	230	In vitro kinase assay	
8h	CDK9/CyclinT	460	In vitro kinase assay
Haspin	1100	In vitro kinase assay	
7-AID	DDX3 (Helicase)	12,690	MDA MB-231 cells (MTT)
14,120	MCF-7 cells (MTT)		
16,960	HeLa cells (MTT)		

Note: Data is for derivatives of 7-azaindole, not 7-azaindole N-oxide itself. Compound IDs are as reported in the cited literature.



[Click to download full resolution via product page](#)

Caption: Mechanism of ATP-competitive kinase inhibition.

Experimental Protocols for Biological Evaluation Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of 7-azaindole derivatives are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

- **Cell Seeding:** Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates and incubated to allow for cell attachment.
- **Compound Treatment:** Cells are treated with various concentrations of the test compound (e.g., 7-azaindole derivatives) and incubated for a specified period (e.g., 48-72 hours).

- **MTT Addition:** MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.
- **Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Data Acquisition:** The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Analysis:** Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion: 7-Azaindole N-oxide is a versatile and valuable compound for chemical and pharmaceutical research. Its straightforward synthesis and unique electronic properties make it an important precursor for complex molecular architectures and a useful ligand in modern organic synthesis. For drug development professionals, the 7-azaindole scaffold, accessed and modified via its N-oxide, continues to be a highly fruitful starting point for the design of potent and selective inhibitors targeting key cellular pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Oxide-7-azaindole 97% | CAS: 55052-24-9 | AChemBlock [achemblock.com]
- 2. 55052-24-9 Cas No. | 7-Azaindole 7-oxide | Apollo [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- To cite this document: BenchChem. [7-Azaindole N-oxide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023979#7-azaindole-n-oxide-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com